molecular formula C10H24O6P2 B153533 Tetraethyl ethylenediphosphonate CAS No. 995-32-4

Tetraethyl ethylenediphosphonate

Cat. No. B153533
CAS RN: 995-32-4
M. Wt: 302.24 g/mol
InChI Key: RSQYXXACEZCDFS-UHFFFAOYSA-N
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Description

Tetraethyl ethenylidene bisphosphonate is a compound that has been studied for its potential in various chemical reactions and as a precursor for the synthesis of bisphosphonates. Bisphosphonates are compounds of significant pharmacological interest due to their application in treating bone-related diseases .

Synthesis Analysis

The synthesis of tetraethyl ethenylidene bisphosphonate involves Michael addition reactions with a variety of nucleophiles, including organometallic reagents, amines, mercaptans, and alcohols . This compound serves as a versatile synthon for the preparation of highly functionalized bisphosphonates, which are valuable in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of related compounds, such as tetrasodium 2-hydroxyethylamino-bis(methylene-phosphonate), features a "three-arm" backbone stemming from a nitrogen atom, with two arms being deprotonated methylene phosphonate moieties and the third being a hydroxyethyl moiety . This structure forms a two-dimensional polymeric layered structure that is hydrogen-bonded into a 3D supramolecular polymeric network .

Chemical Reactions Analysis

Tetraethyl ethenylidene bisphosphonate can undergo various chemical reactions, including conjugate additions and cycloadditions. It behaves as a dipolarophile or dienophile in 1,3-dipolar cycloadditions or Diels–Alder reactions, leading to the formation of rings containing the bisphosphonic unit . The compound also shows reactivity in Michael addition reactions with different nucleophiles, demonstrating its versatility as a chemical reagent .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraethyl ethenylidene bisphosphonate and its derivatives are influenced by the bisphosphonate moiety. The stability of these compounds has been investigated, and the reversibility of the reaction with methylamine has been demonstrated . The compound's ability to form stable complexes with various nucleophiles is essential for its use in synthesis .

Scientific Research Applications

  • Flame Retardant Applications : Tetraethyl ethylenediphosphonate and its derivatives have been investigated for their potential in flame retardant applications, particularly on cotton fabric. Studies have explored the thermal decomposition of cotton fabric treated with these compounds, utilizing techniques like attenuated total reflection infrared spectroscopy and thermogravimetric analysis (Nguyen et al., 2014).

  • Chemical Behavior in Michael-Type Acceptors : Research has been conducted on the use of tetraethyl ethylenediphosphonate as a Michael acceptor with various nucleophiles. This has led to discoveries in phosphate removal and phosphonate-phosphate rearrangements, contributing to a better understanding of its chemical behavior (Szajnman et al., 2005).

  • Synthesis of Ketene S,S-Acetals : Tetraethyl ethylenediphosphonate has been used in the synthesis of ketene S,S-acetals, showcasing its versatility in organic synthesis processes (Neidlein & Eichinger, 1991).

  • Organotin Complexes : Studies have been done on the formation of organotin halide complexes with tetraethyl ethylene- and propylene-diphosphonates. These complexes have been characterized by NMR and Mossbauer spectroscopy, and some have shown activity against lung cancer cells (Grigoriev et al., 1995).

  • Nonlinear Optical Properties : Tetraethyl methano[60]fullerenediphosphonate, a derivative of tetraethyl methylenediphosphonate, has been synthesized and studied for its high solubility in polar solvents and enhanced nonlinear optical properties compared to C60 (Cheng et al., 2000).

  • Microwave-Assisted Synthesis : The efficiency and rapidity of microwave-assisted synthesis using tetraethyl ethylenediphosphonate in the production of diethyl phosphonates and tetraethyl diphosphonates have been explored, showing promising results for the functionalization of polymer resins (Meziane et al., 2009).

  • Uranium Diphosphonates Synthesis : A family of uranium diphosphonates has been synthesized using ethylenediphosphonic acid and uranyl nitrate/zinc uranyl acetate, highlighting the potential for creating structures with large elliptical channels for ion-exchange studies (Tian et al., 2013).

  • Bisphosphonate-Functionalized Nanoparticles : Bisphosphonate-functionalized Fe3O4 magnetic nanoparticles have been developed using tetraethyl-3-aminopropane-1,1-bisphosphonate. This approach aims to create a system for the specific removal of uranyl ions from biological environments, demonstrating a biocompatible method of decorporation (Wang et al., 2006).

Safety And Hazards

Tetraethyl ethylenediphosphonate is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of skin contact, wash with plenty of water. If eye irritation persists, seek medical advice .

properties

IUPAC Name

1,2-bis(diethoxyphosphoryl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O6P2/c1-5-13-17(11,14-6-2)9-10-18(12,15-7-3)16-8-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQYXXACEZCDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052738
Record name Tetraethyl ethylenebisphosphonate
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Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tetraethyl ethylenediphosphonate

CAS RN

995-32-4
Record name Tetraethyl ethylenediphosphonate
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Record name Tetraethyl ethylenebisphosphonate
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Record name Tetraethyl ethylenebisphosphonate
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Record name Tetraethyl ethylenebisphosphonate
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Record name Tetraethyl ethylenediphosphonate
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Synthesis routes and methods

Procedure details

For example, K. Moedritzer, R. R. Irani, J. Inorg. Nucl. Chem. 22 (1961) 297-304 describes by way of example a process which begins by reacting diethyl β-chloroethylphosphonate with potassium diethyl phosphonate to give tetraethyl ethylenediphosponate, which is then converted into the desired ethylenediphosphonic acid by hydrolysis with concentrated hydrochloric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium diethyl phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
ETK Haupt, J Kopf, J Petrova… - … Journal of Main …, 2006 - Wiley Online Library
… With the purpose to receive an unequivocal structural assignment in the case of tetraethyl ethylenediphosphonate complexes, where the coordinating chelate becomes bigger, a single …
Number of citations: 12 onlinelibrary.wiley.com
JA Griffith, DJ McCauley, RE Barrans Jr… - Synthetic …, 1998 - Taylor & Francis
… Tetraethyl ethylenediphosphonate. This compound was prepared following the procedure of Ford-Moore and William~.'~ Triethyl phosphite and 1,2dibromoethane were reacted in …
Number of citations: 28 www.tandfonline.com
AY Garner, EC Chapin… - The Journal of Organic …, 1959 - ACS Publications
… explanation for the formation of these products is that the tetraethyl ethylenediphosphonate (IV) decomposes under the conditions of the reaction. This decomposition, however, has …
Number of citations: 26 pubs.acs.org
N Amini, C Crescenzi - Journal of Chromatography B, 2003 - Elsevier
… In the fragmentation pathway of tetraethyl ethylenediphosphonate (Fig. 4c) two different sequences appeared. The sequence of m/z 275 to … Tetraethyl ethylenediphosphonate 92 5.2 0.6 …
Number of citations: 71 www.sciencedirect.com
J Tang - 1974 - search.proquest.com
… the chemical shifts of ethylene-bridged proton nmr spectra of tetraethyl ethylenediphosphonate … The yield of tetraethyl ethylenediphosphonate was 1mproved by using the method and …
Number of citations: 0 search.proquest.com
A Marklund, B Andersson, P Haglund - Journal of environmental …, 2005 - pubs.rsc.org
Eleven organophosphorus compounds (OPs) that are used as plasticizers and flame retardants were analysed in duplicate samples of indoor air from 17 domestic and occupational …
Number of citations: 276 pubs.rsc.org
JS Preston, AC Preez - Solvent extraction and ion exchange, 1998 - Taylor & Francis
… Similar experiments with N,N,N',N'-tetraethyl succinamide and tetraethyl ethylenediphosphonate gave organic phase recoveries of 34% and 5%, respectively, in the absence ofDIPS A, …
Number of citations: 12 www.tandfonline.com
C Hu, YY Li, QM Qiu, HL Han, CY Gu, YP Yang… - …, 2022 - pubs.rsc.org
… ] O ligand, [REL 4 ](PMo 12 O 40 )·nCH 3 CN (RE = La for 1, Ce for 2, Pr for 3, Sm for 4, Eu for 5, Gd for 6, and Tb for 7; n 1,2,3,5,6 = 2 and n 4,7 = 0; L = tetraethyl ethylenediphosphonate…
Number of citations: 1 pubs.rsc.org
YU Yan-hua, LUO Shi-neng, S Yong-jia… - 华东理工大学学报 …, 2006 - journal.ecust.edu.cn
… Tetraethyl ethylenediphosphonate was synthezised by reaction of triethyl phosphite with(1,2-)dibromoethane.It was reduced by lithium aluminum hydride to generate(1,2-)Bis(phosphino…
Number of citations: 0 journal.ecust.edu.cn
A Marklund, B Andersson, P Haglund - Chemosphere, 2003 - Elsevier
… Trimethyl phosphate, triethyl phosphate, tripropyl phosphate, tetraethyl ethylenediphosphonate, tripentyl phosphate and di-n-octylphenyl phosphate were obtained from Stockholm …
Number of citations: 588 www.sciencedirect.com

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